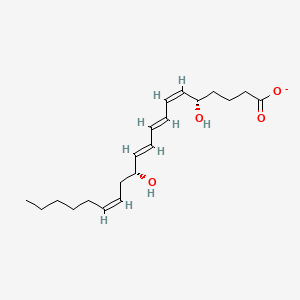
leukotriene B4(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leukotriene B4(1-) is the leukotriene anion that is the conjugate base of leukotriene B4 arising from deprotonation of the carboxylic acid function. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a hydroxy monocarboxylic acid anion and a leukotriene anion. It is a conjugate base of a leukotriene B4.
Applications De Recherche Scientifique
Role in Inflammation and Immune Response
LTB4 is crucial in mediating inflammation by recruiting leukocytes to sites of injury or infection. Its action is primarily facilitated through the leukotriene B4 receptor 1 (BLT1), which is expressed on various immune cells, including neutrophils and macrophages.
Case Studies:
- Myocardial Infarction: Research indicates that BLT1 contributes to excessive inflammation following myocardial infarction. Studies using BLT1 knockout mice demonstrated reduced leukocyte infiltration and improved cardiac function, suggesting that targeting BLT1 could be a therapeutic strategy for managing myocardial infarction .
- Sepsis: In models of sepsis induced by lipopolysaccharides (LPS), inhibition of the LTB4/BLT1 pathway significantly improved survival rates and attenuated cardiac dysfunction. This highlights the potential of BLT1 antagonists in treating sepsis-related complications .
Therapeutic Potential
The therapeutic applications of LTB4 and its receptor are being actively explored, particularly in inflammatory diseases.
Therapeutic Strategies:
- BLT1 Antagonists: Compounds that inhibit BLT1 have shown promise in reducing inflammation in various conditions, including acute respiratory distress syndrome and ischemic heart disease. For instance, the BLT1 antagonist U75302 was found to mitigate LPS-induced cardiac dysfunction, underscoring its potential as a treatment option .
- Microsphere Delivery Systems: Innovative approaches such as leukotriene B4-loaded microspheres are being developed to modulate immune responses effectively. These systems can enhance the targeted delivery of LTB4 to specific tissues, potentially improving therapeutic outcomes .
Implications in Chronic Diseases
LTB4 has been implicated in several chronic inflammatory conditions, making it a target for therapeutic intervention.
Chronic Conditions:
- Atherosclerosis: Elevated levels of LTB4 have been associated with plaque instability in atherosclerosis. Inhibition of LTB4 signaling pathways may provide a novel approach to managing cardiovascular diseases .
- Allergic Inflammation: Studies indicate that LTB4 plays a significant role in allergic airway inflammation, suggesting that targeting this pathway could alleviate symptoms associated with asthma and other allergic conditions .
Data Summary Table
Propriétés
Formule moléculaire |
C20H31O4- |
|---|---|
Poids moléculaire |
335.5 g/mol |
Nom IUPAC |
(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoate |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/p-1/b8-7+,9-6-,14-10+,15-11-/t18-,19-/m1/s1 |
Clé InChI |
VNYSSYRCGWBHLG-AMOLWHMGSA-M |
SMILES isomérique |
CCCCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)[O-])O)O |
SMILES canonique |
CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)[O-])O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















